Vinorelbine N'b-Oxide

Description

Overview of Vinorelbine (B1196246) as a Parent Vinca (B1221190) Alkaloid

Vinorelbine is a semi-synthetic member of the vinca alkaloid family of drugs, which are derived from compounds found in the Madagascar periwinkle plant, Catharanthus roseus. oncopedia.wikinumberanalytics.com These alkaloids are renowned for their anti-tumor properties. drugbank.comnih.gov

The discovery of vinca alkaloids' medicinal properties stems from research into the traditional uses of the periwinkle plant. numberanalytics.com In the 1950s, scientists isolated the potent anti-cancer compounds vinblastine (B1199706) and vincristine (B1662923). numberanalytics.com Subsequently, in the 1980s, the French pharmacist Pierre Potier and his team at the Centre National de la Recherche Scientifique (CNRS) developed Vinorelbine. oncopedia.wikinih.govwikipedia.org It was created as a semi-synthetic derivative of other vinca alkaloids, such as vinblastine, with a structural modification to the catharanthine (B190766) nucleus of the molecule. nih.govnih.gov This modification was intended to improve the therapeutic index, enhancing efficacy while potentially reducing toxicity. numberanalytics.com Vinorelbine was approved in France in 1989 and gained approval from the U.S. Food and Drug Administration (FDA) in 1994. oncopedia.wikiwikipedia.org

Vinorelbine's anti-cancer activity is primarily due to its role as a mitotic inhibitor. nih.gov It disrupts microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. drugbank.comcancer.gov

Microtubule Dynamics: Microtubules are protein structures that are crucial for various cellular processes, including cell division, motility, and intracellular transport. They exist in a state of constant flux, known as dynamic instability, alternating between periods of growth (polymerization) and shortening (depolymerization). Vinorelbine interferes with this process by binding to tubulin, the protein subunit of microtubules. numberanalytics.com This action inhibits the polymerization of tubulin into microtubules. nih.gov Unlike some other microtubule poisons, Vinorelbine's effects include slowing the microtubule growth rate. aacrjournals.org It demonstrates a degree of selectivity for mitotic microtubules over axonal microtubules, which may account for its distinct toxicity profile compared to other vinca alkaloids. nih.govmedicaljournalssweden.se

Cellular Cycle Interference: By disrupting the formation and function of the mitotic spindle, Vinorelbine halts the cell cycle. oncolink.org Specifically, it causes an arrest at the metaphase stage of mitosis (the G2/M phase), preventing the proper segregation of chromosomes into daughter cells. drugbank.commdpi.com This prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, in the cancer cells. nih.govdrugbank.com Research indicates that Vinorelbine can also induce apoptosis during the interphase of the cell cycle, independently of mitotic arrest, potentially through pathways involving proteins like p53 and the recruitment of the pro-apoptotic protein BIM to mitochondria. nih.gov

Table 1: Comparative Effects of Select Vinca Alkaloids on Microtubule Dynamics

Definition and Research Significance of Vinorelbine N'b-Oxide as a Metabolite

This compound is one of two main metabolites of Vinorelbine identified in human blood, plasma, and urine, the other being deacetylvinorelbine. pfizer.comdrugs.com While deacetylvinorelbine has been shown to possess anti-tumor activity similar to the parent drug, this compound is generally characterized as an inactive metabolite. nih.govpfizer.com Following therapeutic administration of Vinorelbine, levels of this compound in the blood or urine are typically very low or not quantifiable. pfizer.com

Despite being considered largely inactive in standard metabolic pathways, this compound has garnered research interest for its potential as a hypoxia-activated prodrug. google.comgoogle.com Solid tumors often contain regions of low oxygen, or hypoxia, which can contribute to cancer progression and resistance to therapy. google.com The concept under investigation is that the N-oxide form of the vinca alkaloid could remain stable and relatively non-toxic in normal oxygen conditions but become activated, or reduced back to its cytotoxic form, specifically within the hypoxic microenvironment of a tumor. google.comgoogleapis.com This targeted activation approach represents a significant area of research aimed at developing more selective cancer therapies with potentially fewer systemic side effects. Patents related to this concept suggest that vinca alkaloid N-oxides, including this compound, could be used to treat hyperproliferative diseases like cancer. google.comgoogle.com

Table 2: Profile of Vinorelbine and its Key Metabolites

Structure

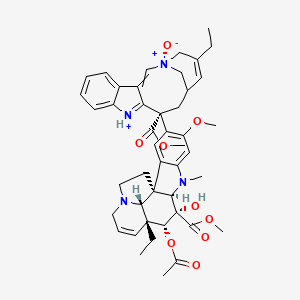

2D Structure

Properties

Molecular Formula |

C45H53N4O9+ |

|---|---|

Molecular Weight |

793.9 g/mol |

IUPAC Name |

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(1S,12R)-16-ethyl-12-methoxycarbonyl-1-oxido-1,10-diazoniatetracyclo[12.3.1.03,11.04,9]octadeca-2,4,6,8,10,15-hexaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C45H52N4O9/c1-8-27-19-28-22-44(40(51)56-6,36-30(25-49(54,23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)55-5)47(4)38-43(31)16-18-48-17-12-15-42(9-2,37(43)48)39(58-26(3)50)45(38,53)41(52)57-7/h10-15,19-21,25,28,37-39,53H,8-9,16-18,22-24H2,1-7H3/p+1/t28?,37-,38+,39+,42+,43+,44+,45-,49+/m0/s1 |

InChI Key |

YOYFFCGVVPCKTG-NTGMMZOJSA-O |

Isomeric SMILES |

CCC1=CC2C[C@](C3=[NH+]C4=CC=CC=C4C3=C[N@+](C2)(C1)[O-])(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |

Canonical SMILES |

CCC1=CC2CC(C3=[NH+]C4=CC=CC=C4C3=C[N+](C2)(C1)[O-])(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of Vinorelbine N B Oxide

Synthetic Methodologies for Vinorelbine (B1196246) N'b-Oxide and Related N-Oxide Alkaloids

The primary method for synthesizing Vinorelbine N'b-Oxide is through the direct oxidation of the parent compound, vinorelbine. This transformation targets the nucleophilic tertiary amine nitrogen (N'b) on the catharanthine (B190766) moiety of the molecule.

A common and effective oxidizing agent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgrsc.org The reaction involves dissolving vinorelbine free base in a suitable organic solvent, such as chloroform or dichloromethane, and treating it with m-CPBA, typically at reduced temperatures (e.g., 0°C) under an inert atmosphere to control reactivity and minimize side reactions. A specific patented method describes the synthesis of this compound by adding a chloroform solution of m-CPBA to a stirred solution of purified vinorelbine in chloroform at 0°C under a nitrogen atmosphere. google.com After a short reaction time, the mixture is quenched with an aqueous basic solution, such as sodium carbonate, to neutralize the acidic byproducts, and the N-oxide product is extracted, yielding the desired compound. google.com

This synthetic approach is not unique to vinorelbine but is a general methodology for the preparation of N-oxides from various amine-containing compounds, including other alkaloids. organic-chemistry.org The reaction is often highly selective for the most nucleophilic nitrogen atom in the molecule. Other oxidizing agents, such as potassium peroxymonosulfate (Oxone), have also been successfully employed for the synthesis of various alkaloid N-oxides. mdpi.com In the broader context of vinorelbine synthesis, N-oxide compounds can also appear as intermediates or by-products. For instance, during certain synthetic routes starting from vinblastine (B1199706), an N-oxide by-product, 6'-Nb-oxide-leurosine, can be formed. google.com

Spectroscopic and Chromatographic Methods for Structural Confirmation and Purity Assessment

A combination of advanced analytical techniques is essential to confirm the structure of this compound and assess its purity. These methods provide detailed information about its molecular structure, stereochemistry, and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of complex molecules like this compound. researchgate.net While specific spectral data for this compound is not widely published, the principles of NMR allow for a detailed structural analysis. The formation of the N-oxide bond induces significant changes in the electronic environment of nearby nuclei, which is reflected in the NMR spectrum.

In a ¹H NMR spectrum, protons on the carbon atoms adjacent (alpha) to the newly formed N-oxide group are expected to experience a deshielding effect, causing their resonance signals to shift downfield compared to the parent vinorelbine molecule. nih.gov The magnitude of this shift provides evidence for the site of oxidation.

Furthermore, two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment.

COSY (Correlation Spectroscopy) helps identify proton-proton spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the stereochemical arrangement by identifying protons that are close in space. A patent has confirmed that the structure of this compound is consistent with its 500MHz ¹H NMR spectrogram. google.com

Mass spectrometry is a key technique for determining the molecular formula and confirming the structure of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition. mdpi.com The introduction of an oxygen atom during the synthesis increases the mass of the parent vinorelbine molecule by approximately 16 amu.

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is used to study the fragmentation pattern of the molecule. nih.gov The molecular ion is isolated and subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. chemguide.co.uklibretexts.org For an N-oxide, a characteristic fragmentation pathway is the loss of an oxygen atom (a neutral loss of 16 Da) or a hydroxyl radical (loss of 17 Da), which would be a key diagnostic feature in the MS/MS spectrum, differentiating it from other potential isomers like hydroxylated metabolites. scispace.com

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₄₅H₅₄N₄O₉ | synzeal.com |

| Molecular Weight (Monoisotopic) | 794.3891 g/mol | synzeal.comchemicea.com |

| Parent Compound (Vinorelbine) Molecular Formula | C₄₅H₅₄N₄O₈ | nih.gov |

| Parent Compound (Vinorelbine) Molecular Weight | 778.3942 g/mol | nih.govsynzeal.com |

| Characteristic Mass Difference | +16 Da (Oxygen atom) | scispace.com |

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and separating it from the parent drug and other synthesis-related impurities. nih.gov Reversed-phase HPLC is most commonly employed for this purpose. researchgate.net

In this technique, the compound mixture is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase is used to elute the components. nih.gov Due to the introduction of the polar N-oxide group, this compound is more polar than vinorelbine. Consequently, it interacts less strongly with the nonpolar stationary phase and typically elutes earlier than the parent compound under reversed-phase conditions. A UV detector is commonly used for detection, as the indole and indoline chromophores in the molecule absorb UV light, typically around 267 nm. thermofisher.com The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Hypersil GOLD C18 (5 µm) | Kromasil C18 (250x4.6 mm, 5 µm) |

| Mobile Phase | (Not specified in source) | Acetate buffer (pH 5.9) and Methanol (85:15 v/v) |

| Detection | UV at 267 nm | UV at 235 nm |

| Flow Rate | (Not specified in source) | 1 mL/min |

| Reference | thermofisher.com | researchgate.net |

Derivatization Strategies and Analogue Synthesis of N-Oxide Structures

Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. taylorandfrancis.com The synthesis of this compound is itself a derivatization of vinorelbine. This modification is significant as N-oxidation is a common metabolic pathway for many drugs containing tertiary amine groups.

The synthesis of analogues of N-oxide structures can be approached by first synthesizing derivatives of the parent alkaloid, followed by the N-oxidation step. Research into vinca (B1221190) alkaloids has produced a wide array of derivatives by modifying various positions on the vindoline or catharanthine portions of the molecule. creative-biolabs.comgoogle.com For example, modifications can be made to create analogues with altered lipophilicity, stability, or target interaction. nih.gov These synthesized analogues, provided they retain the target N'b tertiary amine, could then be subjected to controlled oxidation using reagents like m-CPBA to yield a library of novel N-oxide structures. This strategy allows for the exploration of structure-activity relationships of the N-oxide derivatives themselves, potentially leading to compounds with unique biological profiles.

Metabolic Pathways and Biotransformation of Vinorelbine to Vinorelbine N B Oxide

Enzymatic Formation of Vinorelbine (B1196246) N'b-Oxide

The formation of N-oxide metabolites from tertiary nitrogen-containing drugs is a major metabolic pathway. hyphadiscovery.com This oxidation is catalyzed by cytochrome P450 (CYP) and/or flavin-containing monooxygenase (FMO) enzymes. hyphadiscovery.com In the case of vinorelbine, this transformation is primarily mediated by the hepatic cytochrome P450 isoenzymes. pfizer.comnih.gov

Multiple in vitro studies using human liver microsomes and cDNA-expressed P450s have confirmed that the CYP3A subfamily is principally responsible for the metabolism of vinorelbine. pfizer.comnih.govnih.govnih.gov Specifically, CYP3A4 has been identified as the main enzyme involved in the hepatic metabolism of the drug. nih.govnih.govresearchgate.net

Investigations using a panel of human P450 enzymes showed that vinorelbine was selectively metabolized by CYP3A4 and CYP3A5. nih.gov Further studies strengthened these findings, showing a high correlation between the rate of vinorelbine metabolism and CYP3A4 activity. nih.gov The biotransformation was significantly inhibited by troleandomycin, a specific inhibitor of CYP3A4, and by anti-CYP3A antibodies, confirming the central role of this isoenzyme. nih.gov While both CYP3A4 and CYP3A5 are capable of oxidizing vinorelbine, correlation analysis in human liver microsomes indicates that CYP3A4 is the primary enzyme responsible for the depletion of the parent compound. nih.gov Other CYP isoenzymes, such as CYP2D6, are not significantly involved in vinorelbine metabolism. nih.govresearchgate.net

The enzymatic conversion of vinorelbine follows Michaelis-Menten kinetics, a model that describes the rate of enzymatic reactions by relating the reaction rate to the substrate concentration. nih.govlibretexts.org Studies in human liver microsomes have shown that vinorelbine biotransformation consists of both a saturable and a non-saturable process. nih.gov

For the saturable, enzyme-mediated process, key kinetic parameters have been determined. nih.govnih.gov The Michaelis-Menten constant (Km), which represents the substrate concentration at half the maximum velocity, and the maximum velocity (Vmax), the maximum rate of reaction, have been quantified for vinorelbine metabolism by different in vitro systems. nih.govnih.gov

| Enzyme System | Km (μM) | Vmax (pmol/min/mg protein or pmol/min/pmol P450) | Reference |

|---|---|---|---|

| Human Liver Microsomes (saturable process) | 1.90 | 25.3 pmol/min/mg of protein | nih.gov |

| Recombinant CYP3A4 + cytochrome b5 | 2.6 | 1.4 pmol/min/pmol P450 | nih.gov |

| Recombinant CYP3A5 + cytochrome b5 | 3.6 | 1.4 pmol/min/pmol P450 | nih.gov |

Comparative Metabolic Profiles of Vinca (B1221190) Alkaloids and their N-Oxide Metabolites

The vinca alkaloids, including vinorelbine, vincristine (B1662923), and vinblastine (B1199706), are structurally similar compounds, and their disposition is primarily through hepatic metabolism and biliary clearance. nih.govnih.gov The cytochrome P450 isoform CYP3A plays a major role in the metabolism of all these agents. nih.gov

While vinorelbine and vinblastine may undergo similar metabolic reactions, there are notable differences in how specific CYP isoenzymes handle various vinca alkaloids. acs.org For instance, a significant distinction exists between vinorelbine and vincristine in their metabolism by CYP3A5. In vitro studies have shown that vincristine is metabolized nine times more efficiently by CYP3A5 than by CYP3A4. nih.gov In contrast, vinorelbine is metabolized with equivalent efficiency by both recombinant CYP3A4 and CYP3A5. nih.gov Despite this, the polymorphic expression of CYP3A5 is expected to have a minimal effect on the systemic clearance of vinorelbine in vivo, unlike its more significant impact on vincristine. researchgate.netnih.gov

N-oxidation is a common metabolic pathway for various alkaloids, resulting in metabolites that can be excreted from the body. mdpi.com Vinorelbine N'b-Oxide is one of several metabolites identified for vinorelbine, alongside others such as 4-O-deacetyl vinorelbine. nih.gov

In Vitro Systems for Studying this compound Biogenesis and Stability

The study of vinorelbine metabolism and the formation of its N'b-oxide metabolite relies on various in vitro systems that model human hepatic processes. These systems are critical for identifying the enzymes responsible for metabolism and for predicting potential drug-drug interactions. researchgate.net

The most common in vitro models used include:

cDNA-Expressed Human Cytochrome P450s: These are recombinant enzymes, also known as "supersomes," where a specific P450 isoenzyme (e.g., CYP3A4, CYP3A5) is expressed in a cell line. nih.govnih.gov This system allows for the precise characterization of the role and kinetic parameters of individual enzymes in the metabolism of a drug, without interference from other enzymes present in HLMs. nih.gov

The stability of N-oxide metabolites is an important consideration, as they can be unstable and revert to the parent drug. hyphadiscovery.com While specific stability studies on this compound in these systems are not detailed in the provided context, the general chemical properties of N-oxides suggest that careful sample handling is necessary to prevent their reduction back to the parent vinorelbine during analysis. hyphadiscovery.comnih.gov

Preclinical Pharmacological and Biological Investigations of Vinorelbine N B Oxide

In Vitro Cellular Pharmacology and Molecular Interactions

Detailed in vitro studies focusing exclusively on Vinorelbine (B1196246) N'b-Oxide are not readily found in the current body of scientific research. The majority of available information pertains to its parent compound, vinorelbine.

Evaluation of Potential Microtubule Binding and Polymerization Dynamics

Specific data on the direct interaction of Vinorelbine N'b-Oxide with tubulin and its effect on microtubule polymerization dynamics are not available in the reviewed literature. For the parent compound, vinorelbine, it is well-established that it exerts its anticancer effects by inhibiting the polymerization of tubulin into microtubules, which are essential for mitotic spindle formation. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. drugbank.comnih.govdrugs.com The structural similarity of this compound to vinorelbine suggests a potential for similar activity, but this remains to be experimentally verified.

Assessment of Cellular Cycle Progression and Apoptosis Induction in Preclinical Cell Lines

Direct assessments of this compound's impact on cell cycle progression and its ability to induce apoptosis in preclinical cell lines have not been specifically reported. Studies on vinorelbine have consistently demonstrated its ability to cause an accumulation of cells in the G2/M phase of the cell cycle, a direct consequence of its microtubule-destabilizing activity. nih.govnih.gov This mitotic arrest is a key trigger for the intrinsic apoptotic pathway. nih.govlongdom.orgmdpi.comnih.gov Whether this compound retains this capability, and to what extent, is currently unknown.

Investigations into Potential Modulation of Drug Resistance Mechanisms in Cellular Models

There is a significant lack of information regarding the potential role of this compound in the modulation of drug resistance mechanisms. Multidrug resistance is a major challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters that efflux drugs out of cancer cells. nih.govoncotarget.com The interaction of this compound with these transporters has not been characterized.

Comparative Cellular Activity with Parent Vinorelbine and Other Vinca (B1221190) Alkaloid N-Oxides

Comparative studies detailing the cellular activity of this compound against its parent compound, vinorelbine, or other N-oxides of vinca alkaloids are not present in the available literature. Such studies would be crucial to understanding the pharmacological significance of the N-oxidation of vinorelbine. A patent for the use of vinca alkaloid N-oxides in treating hyperproliferative diseases mentions vinorelbine N-oxide, suggesting a belief in its potential therapeutic activity. google.com

In Vivo Pharmacokinetics and Disposition in Preclinical Animal Models

Absorption, Distribution, and Excretion (ADME) Profiles of this compound

This compound has been identified as a metabolite of vinorelbine in humans. nih.govpfizer.comfda.govdrugs.com The metabolism of vinorelbine primarily occurs in the liver, mediated by the cytochrome P450 3A (CYP3A) subfamily of enzymes. drugbank.compfizer.com While this compound is acknowledged as a product of this metabolism, detailed preclinical studies in animal models characterizing its specific absorption, distribution, and excretion (ADME) profiles are not extensively reported.

Below is a table summarizing the limited available information regarding this compound in the context of its parent compound.

| Feature | Vinorelbine | This compound |

| Microtubule Binding | Inhibits tubulin polymerization drugbank.comresearchgate.netrndsystems.com | Data not available |

| Cell Cycle Effect | G2/M phase arrest nih.govnih.gov | Data not available |

| Apoptosis Induction | Induces apoptosis nih.govlongdom.orgnih.gov | Data not available |

| Metabolism | Metabolized by hepatic CYP3A enzymes drugbank.compfizer.com | Identified as a metabolite of vinorelbine nih.govpfizer.comfda.govdrugs.com |

| Pharmacokinetics | Large volume of distribution, primarily biliary excretion nih.govnih.govnih.gov | Specific ADME profile not characterized |

Advanced Analytical Methodologies for Vinorelbine N B Oxide Quantification in Biological Matrices

Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for the quantitative analysis of drugs and their metabolites in biological fluids, owing to its superior sensitivity, selectivity, and speed. nih.gov For Vinorelbine (B1196246) N'b-oxide, this methodology allows for detection at very low concentrations, which is crucial as metabolites often appear at levels significantly lower than the parent drug. wuxiapptec.com

A specific liquid chromatography-electrospray mass spectrometry method has been developed and validated for the simultaneous quantification of vinorelbine (VNB), Vinorelbine N-oxide (VNO), and deacetylvinorelbine (DAV) in human serum. nih.gov In such methods, the process typically involves sample preparation, such as protein precipitation or liquid-liquid extraction, to isolate the analytes from matrix components. researchgate.net The extract is then injected into a high-performance liquid chromatography (HPLC) system, where the compounds are separated on a chromatographic column before being introduced into the mass spectrometer.

The mass spectrometer, operating in a multiple reaction monitoring (MRM) mode, provides high specificity by selecting a specific precursor ion for the analyte (e.g., the molecular ion of Vinorelbine N'b-oxide) and then detecting a unique product ion generated through collision-induced dissociation. This precursor-to-product ion transition is a highly specific signature of the target molecule, minimizing interference from other compounds in the matrix. nih.gov The sensitivity of these methods is demonstrated by the low limits of quantification (LLOQ) that can be achieved. For Vinorelbine N-oxide, an LLOQ of 0.5 ng/mL in human serum has been reported, showcasing the method's ability to measure clinically relevant concentrations. nih.gov

| Parameter | Value | Reference |

| Analyte | Vinorelbine N-oxide (VNO) | nih.gov |

| Matrix | Human Serum | nih.gov |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | nih.gov |

| Linearity Range | 0.5 - 1000 ng/mL | nih.gov |

| Average Extraction Recovery | ~80% | nih.gov |

Development and Validation of Bioanalytical Methods for Preclinical Pharmacokinetic and Pharmacodynamic Studies

The development and validation of a bioanalytical method are critical to ensure the reliability, reproducibility, and accuracy of the data generated for preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies. This process is governed by strict guidelines from regulatory agencies. A full method validation is essential for any new analytical method and is performed to demonstrate its suitability for determining the analyte's concentration in a specific biological matrix.

The validation process encompasses several key parameters:

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, including endogenous matrix components, the parent drug, and other metabolites. nih.gov

Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. For vinorelbine and its active metabolite, methods have been validated with intra- and inter-assay precision within 11.6% and accuracy ranges well within acceptable limits (e.g., -10.0% to 7.4%). nih.gov

Calibration Curve and Linearity: The method's response to the analyte should be linear over a defined concentration range. A reported method for vinorelbine metabolites was proven linear from the LLOQ up to 1000 ng/mL. nih.gov

Lower Limit of Quantification (LLOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix is assessed. An average recovery of 80% was achieved for vinorelbine and its metabolites in one study. nih.gov

Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte, which can cause ion suppression or enhancement.

Stability: The stability of the analyte is evaluated under various conditions that reflect the sample's lifecycle, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures.

These validation steps ensure that the method is "fit-for-purpose" and can reliably support preclinical studies that inform the understanding of the metabolite's behavior in a biological system.

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Accuracy | Closeness of mean test results to the true concentration. | Within ±15% of nominal value (±20% at LLOQ) |

| Precision | The degree of scatter between a series of measurements. | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. | Response in blank samples should be <20% of LLOQ. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Stability | Analyte concentration remains within acceptable limits under specified conditions. | Within ±15% of the nominal concentration. |

Emerging Analytical Techniques for Comprehensive Metabolite Profiling

While LC-MS/MS in MRM mode is the gold standard for targeted quantification, emerging analytical techniques are enabling a more comprehensive and untargeted approach to metabolite profiling. These methods are particularly useful in drug discovery and development for identifying the full spectrum of metabolites.

High-Resolution Mass Spectrometry (HRMS) , such as instruments based on Time-of-Flight (TOF) or Orbitrap technologies, has become a powerful tool. HRMS provides highly accurate mass measurements (typically with less than 5 ppm error), which allows for the determination of the elemental composition of an unknown ion. This capability is invaluable for identifying novel or unexpected metabolites of vinorelbine without the need for a pre-synthesized reference standard. By acquiring full-scan mass spectra, HRMS allows for retrospective data analysis to search for potential metabolites that were not initially targeted.

The combination of liquid chromatography with other technologies, such as Nuclear Magnetic Resonance (NMR) spectroscopy and MS (LC-NMR-MS) , offers complementary structural information. While MS provides molecular weight and fragmentation data, NMR gives detailed insights into the specific chemical structure and stereochemistry of a molecule, which can be crucial for unambiguously identifying isomeric metabolites.

Ion Mobility Mass Spectrometry (IM-MS) is another emerging technique that adds a further dimension of separation. It separates ions based on their size, shape, and charge. This can resolve isobaric and even isomeric compounds that are difficult to separate by chromatography alone, thereby enhancing specificity and confidence in metabolite identification. These advanced methodologies are paving the way for a more complete understanding of the biotransformation of drugs like vinorelbine.

Prospective Research Directions and Potential Applications

Re-evaluation of Latent Biological Activity of Vinorelbine (B1196246) N'-oxide

While the primary antitumor activity is attributed to vinorelbine itself, and another major metabolite, deacetylvinorelbine, has shown comparable antitumor activity to the parent drug, the biological activity of Vinorelbine N'-oxide has been less characterized. drugbank.comnih.gov Therapeutic doses of vinorelbine result in very low, if any, quantifiable levels of Vinorelbine N'-oxide in the blood or urine. drugbank.comnih.gov This has historically limited extensive investigation into its direct cytotoxic or other biological effects.

However, the re-evaluation of its latent biological activity is a burgeoning area of interest. It is plausible that even at low concentrations, Vinorelbine N'-oxide could exert subtle but significant effects on cellular pathways. Future research will likely focus on in-depth in vitro studies using highly sensitive analytical techniques to determine if Vinorelbine N'-oxide possesses any direct cytotoxicity against cancer cell lines, albeit potentially lower than that of vinorelbine. Furthermore, its potential to modulate the tumor microenvironment, including effects on angiogenesis or immune cell function, warrants investigation. The inherent polarity of the N-oxide group could also influence its interaction with cellular membranes and targets, potentially leading to a unique biological profile. nih.govbohrium.com

Exploration of Vinorelbine N'-oxide as a Precursor for Novel Chemical Entities in Drug Discovery

The chemical structure of Vinorelbine N'-oxide presents a unique scaffold for the synthesis of novel chemical entities. The presence of the N-oxide moiety offers a reactive site for further chemical modifications, allowing for the creation of a library of new derivatives. These modifications could be designed to enhance anti-tumor activity, improve the pharmacokinetic profile, or overcome mechanisms of drug resistance.

For instance, the N-oxide can be a precursor for the introduction of various functional groups that could alter the molecule's solubility, lipophilicity, and ability to interact with specific biological targets. The synthesis of vinorelbine amide analogues has already demonstrated that modifications to the vinorelbine structure can yield compounds with potent cytotoxicity. creative-biolabs.com Applying similar principles to Vinorelbine N'-oxide could unlock a new generation of vinca (B1221190) alkaloid derivatives with superior therapeutic properties.

Investigating Prodrug Strategies Incorporating N-Oxide Moieties for Enhanced Therapeutic Properties

The N-oxide functionality is a well-recognized feature in prodrug design. nih.govbohrium.comacs.org N-oxide prodrugs are often less active than their parent compounds and can be designed to be converted to the active form under specific physiological conditions, such as the hypoxic environment often found in solid tumors. nih.gov This targeted activation can enhance the therapeutic index of a drug by concentrating its cytotoxic effects at the tumor site while minimizing systemic toxicity.

Investigating prodrug strategies incorporating the N-oxide moiety of Vinorelbine N'-oxide, or by intentionally converting vinorelbine to an N-oxide prodrug, is a promising avenue. Such a strategy could potentially address some of the dose-limiting toxicities associated with vinorelbine, such as neutropenia. nih.gov The reduction of the N-oxide to the corresponding tertiary amine (the active form) could be catalyzed by enzymes that are overexpressed in tumor tissues, leading to a site-specific release of the active drug.

Application of Advanced Preclinical Models for Comprehensive Metabolite Assessment and Translation

A thorough understanding of the in vivo behavior of Vinorelbine N'-oxide is crucial for its potential clinical translation. The use of advanced preclinical models is essential for a comprehensive assessment of its pharmacokinetics, biodistribution, and metabolism. These models go beyond simple cell line-based assays and can include:

Three-dimensional (3D) organoid cultures: These more accurately mimic the complex architecture and cellular heterogeneity of tumors, providing a better platform to study the activity and metabolism of Vinorelbine N'-oxide.

Patient-derived xenograft (PDX) models: By implanting human tumor tissue into immunodeficient mice, PDX models can better predict clinical outcomes and can be used to study the metabolism of vinorelbine and the role of its metabolites in a more clinically relevant setting.

Humanized mouse models: These models, which have a reconstituted human immune system, can be used to investigate the potential immunomodulatory effects of Vinorelbine N'-oxide.

Advanced analytical techniques, such as high-resolution mass spectrometry and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are critical for accurately quantifying Vinorelbine N'-oxide and other metabolites in these complex biological systems. nih.gov

Role of Vinorelbine N'-oxide in Understanding Drug Metabolism and Resistance Pathways for Vinca Alkaloids

Furthermore, while the primary mechanisms of resistance to vinca alkaloids involve the overexpression of drug efflux pumps (like P-glycoprotein) and alterations in tubulin isotypes, the role of metabolites in this process is an area that requires more investigation. aacrjournals.orgnih.gov It is conceivable that the conversion of vinorelbine to Vinorelbine N'-oxide could be a detoxification pathway that contributes to drug resistance. Cancer cells may upregulate the enzymes responsible for this conversion, thereby reducing the intracellular concentration of the more active parent drug. A deeper understanding of the role of Vinorelbine N'-oxide in these resistance pathways could lead to the development of strategies to overcome them, such as the co-administration of inhibitors of the metabolic enzymes involved.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing the antimicrotubule mechanism of vinorelbine in preclinical models?

- Methodological Answer : Use in vitro tubulin polymerization assays to quantify inhibition rates and immunofluorescence microscopy to visualize microtubule destabilization in cancer cell lines (e.g., MCF-7 or A549). For in vivo validation, employ xenograft models treated with vinorelbine (30 mg/m² weekly) and analyze tumor regression kinetics alongside histopathological evaluation of mitotic arrest .

Q. What are the standard pharmacokinetic parameters for intravenous and oral vinorelbine, and how are they derived?

- Methodological Answer : Population pharmacokinetic models (e.g., linear three-compartment models) are used to estimate parameters like clearance (Cltot: 35–40 L/h for IV; Cltot/F: 110–130 L/h for oral) and bioavailability (~40%). Blood samples are collected at optimal timepoints (e.g., 0–24 hours post-dose) and analyzed via LC-MS/MS, with Bayesian estimation for individual variability .

Q. How should response rates and toxicity profiles be standardized in vinorelbine monotherapy trials?

- Methodological Answer : Adopt WHO criteria for tumor response (complete/partial response, stable/progressive disease) and NCI-CTCAE v5.0 for grading adverse events (e.g., neutropenia, neuropathy). Ensure independent radiological review and centralized lab analysis to reduce bias .

Advanced Research Questions

Q. How can contradictions in survival outcomes between vinorelbine combination therapies be resolved?

- Methodological Answer : Conduct stratified subgroup analyses based on biomarkers (e.g., EGFR FISH status) and utilize multivariate Cox regression to adjust for covariates like prior treatments or performance status. For example, in the INVITE trial, EGFR FISH-positive patients had superior survival with vinorelbine over gefitinib (HR: 0.48), necessitating further mechanistic studies .

Q. What statistical approaches are optimal for comparing progression-free survival (PFS) in elderly NSCLC patients receiving vinorelbine versus newer agents?

- Methodological Answer : Use Kaplan-Meier estimates with log-rank tests for unadjusted comparisons and Cox proportional hazards models to adjust for age, comorbidities, and disease stage. Interim analyses (e.g., at 50% enrollment) can inform early stopping rules, as seen in the WJTOG 9904 trial .

Q. How do ethnic differences in vinorelbine metabolism influence clinical trial design for global cohorts?

- Methodological Answer : Population pharmacokinetic analyses (n = 222 oral, 111 IV) show no significant ethnic variability in clearance or bioavailability between Asian and European patients. However, trials should still stratify by ethnicity and use therapeutic drug monitoring (TDM) in diverse populations to validate these findings .

Q. What methodologies mitigate toxicity risks when combining vinorelbine with taxanes or targeted therapies?

- Methodological Answer : Implement dose escalation protocols with granulocyte colony-stimulating factor (G-CSF) support, as demonstrated in the HERNATA trial (docetaxel 100 mg/m² + trastuzumab vs. vinorelbine 30–35 mg/m² + trastuzumab). Regular monitoring of hematologic (e.g., ANC) and non-hematologic toxicities (e.g., neuropathy) is critical .

Q. How can pharmacodynamic synergism between vinorelbine and gemcitabine be quantified in triple-negative breast cancer models?

- Methodological Answer : Use Chou-Talalay combination index (CI) assays in vitro and measure tumor growth inhibition (TGI) in PDX models. In clinical trials, sequential administration (gemcitabine day 1 + vinorelbine day 8) reduces overlapping toxicity while maintaining efficacy (ORR: 22% vs. 15% for monotherapy) .

Methodological Tables

Table 1 : Key Pharmacokinetic Parameters of Vinorelbine

| Route | Dose (mg/m²) | Clearance (L/h) | Bioavailability | T½ (h) | Reference |

|---|---|---|---|---|---|

| Intravenous | 30 | 35–40 | 100% | 40–45 | |

| Oral | 60–80 | 110–130 (Cltot/F) | ~40% | 35–40 |

Table 2 : Survival Outcomes in Selected Phase III Trials

| Trial | Regimen | Median OS (Weeks) | HR (95% CI) | P-value | Reference |

|---|---|---|---|---|---|

| INVITE | Vinorelbine | 62 | 0.98 (0.66–1.47) | 0.98 | |

| WJTOG 9904 | Vinorelbine | 39.6 | 0.78 (0.56–1.08) | 0.138 | |

| HERNATA | Vinorelbine + Trastuzumab | 38.8 | 1.01 (0.71–1.42) | 0.98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.